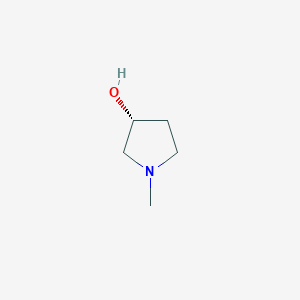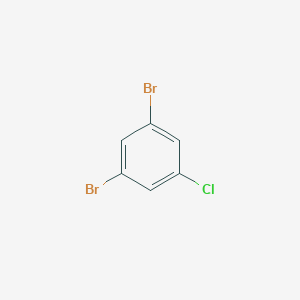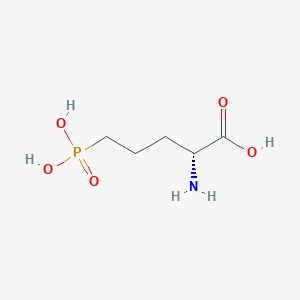
5-Phosphono-D-norvaline
Descripción general
Descripción
Ácido D-2-amino-5-fosfonopentanóico: (comúnmente conocido como d-AP5 ) es un compuesto sintético que actúa como un antagonista selectivo del receptor N-metil-D-aspartato (NMDA). Este receptor es un subtipo de receptor de glutamato en el sistema nervioso central que juega un papel crucial en la plasticidad sináptica, el aprendizaje y la memoria. El compuesto se utiliza ampliamente en la investigación neurofarmacológica para estudiar las funciones y los mecanismos de los receptores NMDA .
Mecanismo De Acción
El ácido D-2-amino-5-fosfonopentanóico ejerce sus efectos inhibiendo competitivamente la unión del glutamato a los receptores NMDA. Esta inhibición evita la activación del receptor y la consiguiente entrada de calcio en la neurona. El bloqueo de los receptores NMDA por el ácido D-2-amino-5-fosfonopentanóico interrumpe la transmisión sináptica y la plasticidad, que son esenciales para los procesos de aprendizaje y memoria. El compuesto se dirige específicamente al sitio de unión del glutamato en el receptor NMDA .
Análisis Bioquímico
Biochemical Properties
5-Phosphono-D-norvaline plays a significant role in biochemical reactions, particularly in the context of NMDA receptor activity . It interacts with the glutamate binding site of NMDA receptors, acting as a competitive antagonist . This interaction disrupts the normal function of the receptors, which are critical for synaptic plasticity, learning, and memory .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on NMDA receptor function . By inhibiting these receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block synaptic events and plasticity, which are key processes in neuronal communication and adaptation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the glutamate site of NMDA receptors . This binding inhibits the activation of the receptors, thereby disrupting the normal flow of ions through the receptor channels . This can lead to changes in neuronal excitability and synaptic transmission .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with NMDA receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role as an NMDA receptor antagonist
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the location of NMDA receptors, given its role as a receptor antagonist
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido D-2-amino-5-fosfonopentanóico generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con el aminoácido L-glutámico.
Fosforilación: El grupo carboxilo del ácido L-glutámico se protege, y el grupo amino se fosforila utilizando un agente fosforilante como el oxicloruro de fósforo.
Hidrólisis: El intermedio protegido se hidroliza luego para producir ácido D-2-amino-5-fosfonopentanóico.
Métodos de producción industrial: La producción industrial del ácido D-2-amino-5-fosfonopentanóico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a granel: Se utilizan grandes cantidades de materiales de partida y reactivos.
Purificación: El producto crudo se purifica mediante técnicas como la cristalización o la cromatografía para lograr altos niveles de pureza.
Control de calidad: El producto final se somete a un riguroso control de calidad para garantizar la consistencia y la pureza
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El ácido D-2-amino-5-fosfonopentanóico puede sufrir reacciones de oxidación, aunque estas no se estudian comúnmente.
Reducción: El compuesto es relativamente estable y no se reduce fácilmente.
Sustitución: El ácido D-2-amino-5-fosfonopentanóico puede participar en reacciones de sustitución, particularmente en el grupo amino.
Reactivos y condiciones comunes:
Agentes oxidantes: El peróxido de hidrógeno o el permanganato de potasio se pueden utilizar para reacciones de oxidación.
Agentes reductores: El borohidruro de sodio o el hidruro de litio y aluminio se pueden utilizar para reacciones de reducción.
Reactivos de sustitución: Se pueden utilizar varios agentes alquilantes para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo correspondientes, mientras que las reacciones de sustitución pueden producir derivados alquilados .
Aplicaciones Científicas De Investigación
Química: El ácido D-2-amino-5-fosfonopentanóico se utiliza como herramienta para estudiar las propiedades y funciones de los receptores NMDA en la investigación química.
Biología: En la investigación biológica, el compuesto se utiliza para investigar el papel de los receptores NMDA en la plasticidad sináptica, el aprendizaje y la memoria. También se utiliza para estudiar los mecanismos de las enfermedades neurodegenerativas y la neuroprotección .
Medicina: El ácido D-2-amino-5-fosfonopentanóico tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos como la epilepsia, la enfermedad de Alzheimer y el dolor crónico. Se utiliza en estudios preclínicos para evaluar la eficacia de los antagonistas de los receptores NMDA .
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos medicamentos dirigidos a los receptores NMDA. También se utiliza en la producción de reactivos de investigación y herramientas de diagnóstico .
Comparación Con Compuestos Similares
Compuestos similares:
Ácido L-2-amino-5-fosfonopentanóico (L-AP5): Este isómero del ácido D-2-amino-5-fosfonopentanóico es menos potente como antagonista del receptor NMDA.
Ácido D-2-amino-7-fosfonoheptanoico (d-AP7): Otro antagonista del receptor NMDA con una cadena de carbono más larga.
Ácido D-2-amino-5-fosfonopentanoico (d-APV): Un compuesto estrechamente relacionado con propiedades similares.
Singularidad: El ácido D-2-amino-5-fosfonopentanóico es único debido a su alta selectividad y potencia como antagonista del receptor NMDA. Se ha estudiado ampliamente y se utiliza ampliamente en la investigación para comprender el papel de los receptores NMDA en varios procesos fisiológicos y patológicos .
Propiedades
IUPAC Name |
(2R)-2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000239 | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-68-8 | |
| Record name | (-)-2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-phosphonovalerate, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD39X2NL7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
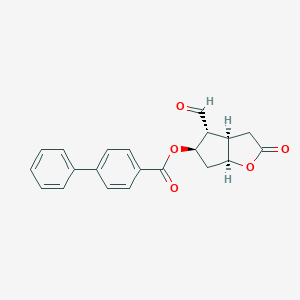
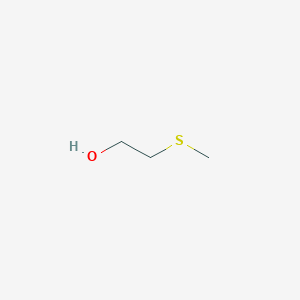
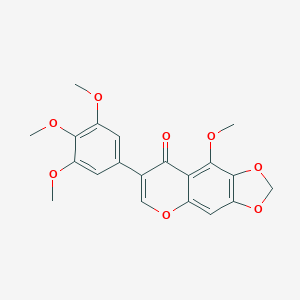

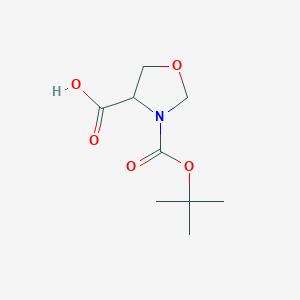
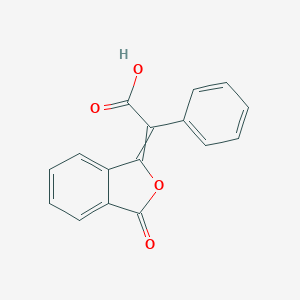
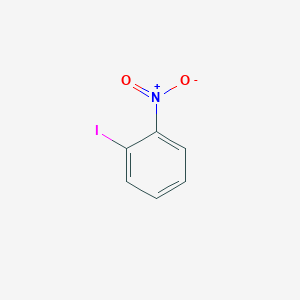
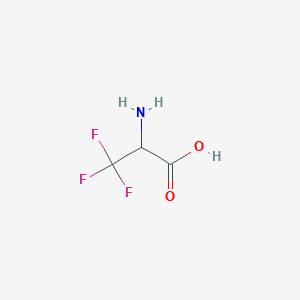
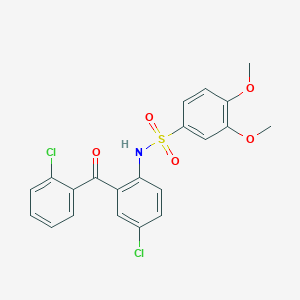
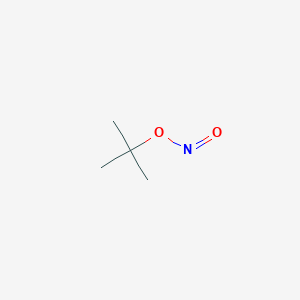
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)
